4-(Chloromethyl)-1-ethoxyhexane

Catalog No.
S14170705
CAS No.
M.F
C9H19ClO
M. Wt
178.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-1-ethoxyhexane

Product Name

4-(Chloromethyl)-1-ethoxyhexane

IUPAC Name

4-(chloromethyl)-1-ethoxyhexane

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

InChI

InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3

InChI Key

DPFDEZMPVBQSTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCOCC)CCl

4-(Chloromethyl)-1-ethoxyhexane is an organic compound featuring a chloromethyl group attached to a hexane chain that includes an ethoxy substituent. Its molecular formula is C9H19ClO\text{C}_9\text{H}_{19}\text{ClO} and it has a molecular weight of 178.70 g/mol. This compound is primarily utilized in organic synthesis due to its reactive functional groups, which facilitate various chemical transformations .

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of derivatives.
  • Oxidation: Under oxidative conditions, this compound can be converted into aldehydes or carboxylic acids, depending on the oxidizing agents used (e.g., potassium permanganate).
  • Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

These reactions are critical for synthesizing more complex organic molecules and for modifying existing compounds.

While specific biological activities of 4-(Chloromethyl)-1-ethoxyhexane are not extensively documented, compounds with similar structures often exhibit various biological properties. The presence of the chloromethyl group suggests potential reactivity with biological nucleophiles, which could lead to interactions with proteins or nucleic acids. This reactivity makes it a candidate for studies in biochemical applications and drug development .

The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves the chloromethylation of 1-ethoxyhexane. This process can be achieved through the reaction of 1-ethoxyhexane with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. Optimal reaction conditions usually require maintaining temperatures between 60°C and 75°C to maximize yield and purity.

4-(Chloromethyl)-1-ethoxyhexane has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Material Science: This compound is used in the preparation of polymers and resins, contributing to developing new materials with specific properties.
  • Biological Studies: It can modify biomolecules for studying biological processes and interactions, aiding in research fields such as medicinal chemistry and biochemistry.

Research on interaction studies involving 4-(Chloromethyl)-1-ethoxyhexane focuses on its reactivity with various nucleophiles. The chloromethyl group is particularly reactive, allowing for diverse interactions that can lead to various derivatives. Studies may explore how these interactions affect biological systems or contribute to the synthesis of new compounds with desired properties.

Several compounds share structural similarities with 4-(Chloromethyl)-1-ethoxyhexane:

Compound NameStructural DifferenceUnique Properties
4-(Bromomethyl)-1-ethoxyhexaneBromomethyl group instead of chloromethylDifferent reactivity due to the bromine atom
4-(Chloromethyl)-1-methoxyhexaneMethoxy group instead of ethoxyAffects solubility and reactivity
4-(Chloromethyl)-1-ethoxybutaneShorter carbon chain (butane instead of hexane)May exhibit different physical properties

The uniqueness of 4-(Chloromethyl)-1-ethoxyhexane lies in its specific combination of functional groups, providing a balance of reactivity and stability that makes it suitable for various applications in organic synthesis and material science.

The synthetic utility of chloromethylated hydrocarbons traces back to the 1940s, when chloromethylation reactions using formaldehyde and hydrochloric acid became foundational for introducing reactive -CH2Cl groups into organic frameworks. While 4-(Chloromethyl)-1-ethoxyhexane itself lacks explicit documentation in early literature, its structural analogs—such as chloromethyl ethyl ether—were pivotal in developing alkylation and etherification methodologies. The compound’s synthesis likely evolved from modifications to these protocols, substituting shorter-chain ethers with longer alkanes to enhance solubility and steric effects. By the 1980s, advances in catalytic systems, including zinc chloride and Lewis acids, enabled precise control over chloromethyl group introduction, facilitating the targeted synthesis of derivatives like 4-(Chloromethyl)-1-ethoxyhexane.

Overview of Academic Interest and Research Trajectories

Academic investigations into 4-(Chloromethyl)-1-ethoxyhexane focus on three primary domains:

  • Reactivity Studies: The chloromethyl group’s electrophilic nature permits diverse nucleophilic substitutions, enabling the synthesis of thioethers, amines, and alcohols. For instance, research on analogous chloromethyl-substituted compounds demonstrates selective alkylation of biomolecules, suggesting potential in prodrug development.
  • Material Science Applications: The ethoxy group enhances solubility in nonpolar matrices, making the compound a candidate for polymer modification. Crosslinking experiments with polyolefins have shown improved thermal stability when functionalized with chloromethylated additives.
  • Catalytic Transformations: Studies highlight its role in Friedel-Crafts alkylation, where its branched structure minimizes steric hindrance, favoring para-substitution in aromatic systems.

Recent trends emphasize green synthesis routes, such as solvent-free chloromethylation and biocatalytic approaches, to reduce environmental impact.

Relevance to Modern Organic Synthesis and Material Science

4-(Chloromethyl)-1-ethoxyhexane’s bifunctional reactivity positions it as a linchpin in multi-step syntheses. Key applications include:

  • Pharmaceutical Intermediates: The chloromethyl group serves as a leaving group in nucleophilic aromatic substitution, critical for constructing heterocycles like indoles and pyrrolidines. A 2023 study utilized a chloromethyl-substituted indole derivative to synthesize duocarmycin analogs, underscoring its role in anticancer drug discovery.
  • Polymer Chemistry: Ethoxy-terminal alkanes act as plasticizers, while chloromethyl groups enable covalent bonding to polymer chains. This dual functionality improves mechanical properties in polyvinyl chloride (PVC) blends.
  • Supramolecular Chemistry: The compound’s branched structure facilitates self-assembly into micellar aggregates, with potential applications in drug delivery systems.
Property4-(Chloromethyl)-1-ethoxyhexaneChloromethyl Ethyl Ether1-Ethoxy-3-ethyl-5-methylhexane
Molecular FormulaC9H19ClOC3H7ClOC9H20O
Molecular Weight (g/mol)178.7094.54172.31
Key Functional GroupsChloromethyl, ethoxyChloromethyl, ethoxyEthoxy, ethyl, methyl
Primary ApplicationSynthetic intermediateAlkylation catalystSolvent, polymer modifier

Scope and Aims of the Current Academic Inquiry

This review addresses four unresolved challenges:

  • Mechanistic Elucidation: Detailed kinetic studies are needed to quantify the chloromethyl group’s reactivity under varying pH and temperature conditions.
  • Stereochemical Outcomes: The influence of the hexane backbone’s conformation on reaction stereoselectivity remains underexplored.
  • Scalable Synthesis: Current protocols rely on stoichiometric HCl; developing catalytic chloromethylation could enhance sustainability.
  • Material Innovations: Expanding its use in stimuli-responsive polymers and covalent organic frameworks (COFs) requires empirical validation.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

178.1124429 g/mol

Monoisotopic Mass

178.1124429 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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